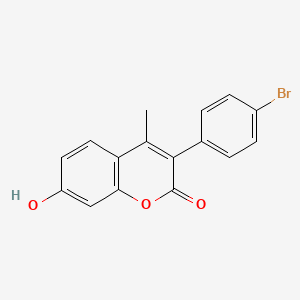

3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one

CAS No.: 31913-53-8

Cat. No.: VC5019258

Molecular Formula: C16H11BrO3

Molecular Weight: 331.165

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31913-53-8 |

|---|---|

| Molecular Formula | C16H11BrO3 |

| Molecular Weight | 331.165 |

| IUPAC Name | 3-(4-bromophenyl)-7-hydroxy-4-methylchromen-2-one |

| Standard InChI | InChI=1S/C16H11BrO3/c1-9-13-7-6-12(18)8-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3 |

| Standard InChI Key | KPJSRHQRNCHUAP-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)Br |

Introduction

Structural and Molecular Characteristics

Core Coumarin Framework

Coumarins (2H-chromen-2-ones) are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrone moiety. The target compound modifies this core with three functional groups:

-

4-Methyl group: Enhances lipophilicity and influences electronic distribution .

-

7-Hydroxy group: Facilitates hydrogen bonding and participation in chelation .

-

3-(4-Bromophenyl) substituent: Introduces steric bulk and electronic effects due to bromine’s electronegativity .

The molecular formula is , with a molecular weight of 331.16 g/mol . Comparative data for related compounds are summarized in Table 1.

Table 1: Comparative Molecular Properties of Coumarin Derivatives

Stereoelectronic Effects

The 4-bromophenyl group at the 3-position induces significant resonance and inductive effects, altering the electron density of the coumarin ring. Bromine’s -I effect withdraws electrons, potentially stabilizing the lactone ring and influencing reactivity . The hydroxyl group at C-7 participates in intramolecular hydrogen bonding with the carbonyl oxygen, as observed in 7-hydroxy-4-methylcoumarin derivatives .

Synthetic Methodologies

Pechmann Condensation

The coumarin core is typically synthesized via the Pechmann reaction, which condenses resorcinol with β-keto esters under acidic conditions . For example, 7-hydroxy-4-methylcoumarin is produced by reacting resorcinol with ethyl acetoacetate in concentrated sulfuric acid :

Introducing the 4-Bromophenyl Group

The 3-(4-bromophenyl) substituent is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution. A reported method for analogous compounds involves reacting 7-hydroxy-4-methylcoumarin with 4-bromobenzoyl chloride in pyridine with phosphoryl chloride (POCl) as a catalyst :

Reaction conditions: 60–130°C, 5–6 hours .

Purification and Crystallization

The crude product is purified via recrystallization from ethanol-water mixtures, yielding needle-like crystals . Typical yields range from 65% to 71% for similar brominated coumarins .

Spectral Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm):

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-):

C NMR:

Mass Spectrometry

Physicochemical Properties

Solubility

Thermal Stability

Biological Activities and Applications

Antimicrobial Activity

Brominated coumarins demonstrate broad-spectrum antimicrobial effects. For example, 3-(2-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one inhibited Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .

Fluorescence Properties

The conjugated π-system and hydroxyl group enable applications in fluorescent probes. Similar coumarins emit blue fluorescence (λ = 450 nm) under UV light .

Comparative Analysis with Related Compounds

Chloro vs. Bromo Substituents

-

Electron-withdrawing capacity: Br > Cl, leading to higher metabolic stability .

-

Biological activity: Brominated derivatives often show enhanced potency due to increased lipophilicity .

Positional Isomerism

The 4-bromophenyl isomer (target compound) is sterically less hindered than the 2-bromo analog , potentially improving binding to biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume